molecular formula C6H3BrF3NO B1410593 2-Bromo-4-(difluoromethoxy)-5-fluoropyridine CAS No. 1432754-30-7

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine

Cat. No. B1410593
M. Wt: 241.99 g/mol
InChI Key: WBRZLZRCHCFZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine, also known as 2-BDFMP, is a fluorinated heterocyclic compound that is used in a variety of scientific research applications. It is a colorless solid that is insoluble in water, but soluble in many organic solvents. This compound is used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Interactions

  • The compound's role in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones has been explored. 5-Bromo-2-fluoro-3-pyridylboronic acid, prepared by ortho-lithiation of 5-bromo-2-fluoropyridine, was utilized in Suzuki reactions to yield monosubstituted and disubstituted fluoropyridines, which could be converted into corresponding 2-pyridones (Sutherland & Gallagher, 2003).

Radiosynthesis Applications

  • The first radiosynthesis of 2-amino-5-[18F]fluoropyridines was achieved using 2-bromo-5-[18F]fluoropyridine obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate. This demonstrates the potential of 2-bromo-4-(difluoromethoxy)-5-fluoropyridine in nuclear medicine and imaging technologies (Pauton et al., 2019).

Chemical Functionalization

  • 5-Bromo-2-chloro-3-fluoropyridine, a related compound, was chemoselectively functionalized using catalytic amination conditions, revealing insights into selective substitution reactions that may also be applicable to 2-bromo-4-(difluoromethoxy)-5-fluoropyridine (Stroup et al., 2007).

Structural Manifold Creation

  • Structural manifolds were created from intermediates like 5-chloro-3-fluoro-2H-pyridinone, which were converted into compounds like 2-bromo-5-chloro-3-fluoropyridine. This research indicates the flexibility of halopyridines in synthesizing structurally diverse compounds, relevant to 2-bromo-4-(difluoromethoxy)-5-fluoropyridine (Schlosser & Bobbio, 2002).

properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-1-4(12-6(9)10)3(8)2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRZLZRCHCFZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(difluoromethoxy)-5-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(difluoromethoxy)-5-fluoropyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(difluoromethoxy)-5-fluoropyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(difluoromethoxy)-5-fluoropyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(difluoromethoxy)-5-fluoropyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(difluoromethoxy)-5-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.